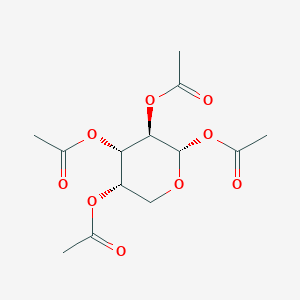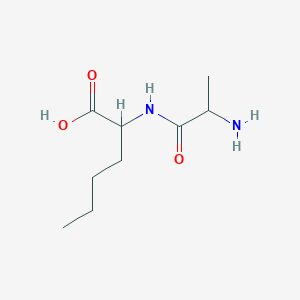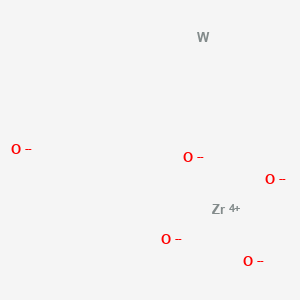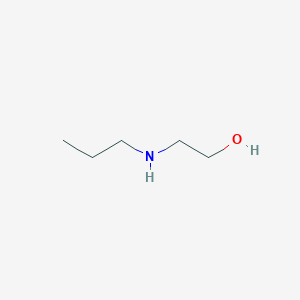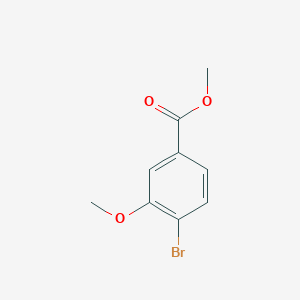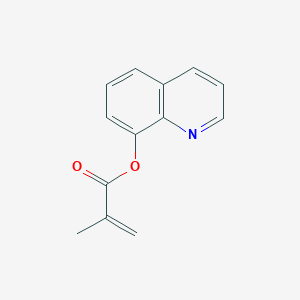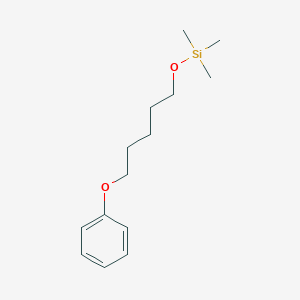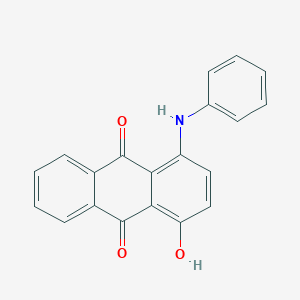
Einecs 240-008-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 240-008-3, also known as 2,4-dichlorophenoxyacetic acid, is a widely used herbicide. It is primarily employed in agricultural settings to control broadleaf weeds. This compound is part of the phenoxy herbicide family and has been extensively studied for its effectiveness and environmental impact.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichlorophenoxyacetic acid typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol.
Industrial Production Methods: Industrial production of 2,4-dichlorophenoxyacetic acid follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenoxyacetic acids.
Wissenschaftliche Forschungsanwendungen
2,4-dichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phenoxy herbicides in various chemical reactions.
Biology: Research on its effects on plant growth and development helps in understanding plant hormone action.
Medicine: Studies on its potential effects on human health and its role as an endocrine disruptor.
Industry: It is used in the formulation of herbicides and in the study of environmental impact and degradation of agricultural chemicals.
Wirkmechanismus
2,4-dichlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts the normal growth processes of plants by causing uncontrolled cell division and growth, leading to the death of the targeted weeds. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
Vergleich Mit ähnlichen Verbindungen
2,4,5-trichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties but with higher toxicity.
Mecoprop: A phenoxy herbicide used for similar purposes but with a different substitution pattern on the phenol ring.
Dicamba: A benzoic acid derivative with similar herbicidal activity but different chemical structure.
Uniqueness: 2,4-dichlorophenoxyacetic acid is unique due to its specific substitution pattern, which provides an optimal balance between herbicidal activity and environmental impact. Its relatively lower toxicity compared to other phenoxy herbicides makes it a preferred choice in many agricultural applications.
Eigenschaften
CAS-Nummer |
15876-47-8 |
|---|---|
Molekularformel |
C20H11AlN2O10S3 |
Molekulargewicht |
562.5 g/mol |
IUPAC-Name |
aluminum;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.Al/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+3/p-3 |
InChI-Schlüssel |
LHUJXRCUDUXSCN-UHFFFAOYSA-K |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Al+3] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Al+3] |
Key on ui other cas no. |
15876-47-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


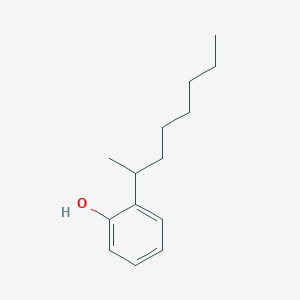
![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
